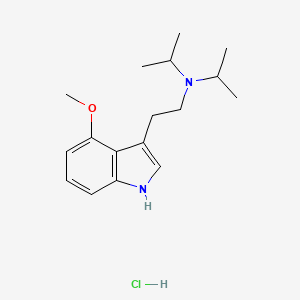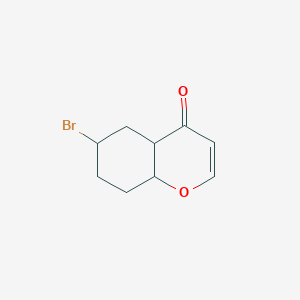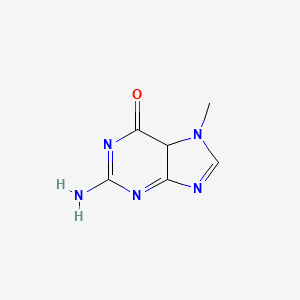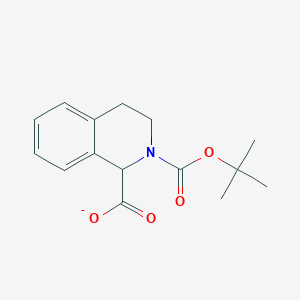
1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative followed by the introduction of the Fmoc protecting group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the 4-position. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid may involve large-scale fluorination processes followed by chromatographic purification to obtain the desired enantiomer. The use of chiral catalysts and enantioselective synthesis techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or aldehydes.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their conformation and stability. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the overall structure and function of the biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different conformational preferences and reactivity.
4-Fluoroproline: A simpler fluorinated pyrrolidine derivative without the Fmoc protecting group.
Fmoc-proline: A non-fluorinated analog used in peptide synthesis.
Uniqueness
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the fluorine atom and the Fmoc protecting group. This combination allows for precise control over the compound’s reactivity and incorporation into peptides and proteins, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C20H17FNO4- |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18-/m0/s1 |
InChI-Schlüssel |
CJEQUGHYFSTTQT-SGTLLEGYSA-M |
Isomerische SMILES |
C1[C@@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Kanonische SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)



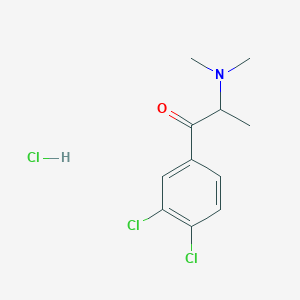
![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)
